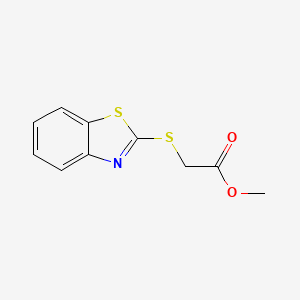

Methyl (1,3-benzothiazol-2-ylthio)acetate

CAS No.: 24044-87-9

Cat. No.: VC7809209

Molecular Formula: C10H9NO2S2

Molecular Weight: 239.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24044-87-9 |

|---|---|

| Molecular Formula | C10H9NO2S2 |

| Molecular Weight | 239.3 g/mol |

| IUPAC Name | methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |

| Standard InChI | InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 |

| Standard InChI Key | FJIFGGQHUVANGE-UHFFFAOYSA-N |

| SMILES | COC(=O)CSC1=NC2=CC=CC=C2S1 |

| Canonical SMILES | COC(=O)CSC1=NC2=CC=CC=C2S1 |

Introduction

Synthesis and Manufacturing

The synthesis of methyl (1,3-benzothiazol-2-ylthio)acetate typically involves a nucleophilic substitution reaction between 2-mercaptobenzothiazole and methyl chloroacetate under basic conditions. This method, adapted from analogous ethyl ester syntheses , proceeds via the following generalized protocol:

Reaction Mechanism:

Experimental Procedure:

-

Reactants: 2-Mercaptobenzothiazole (1.0 equiv), methyl chloroacetate (1.2 equiv), potassium hydroxide (1.5 equiv).

-

Solvent: Absolute ethanol.

-

Conditions: Reflux for 6–8 hours under anhydrous conditions.

-

Workup: The reaction mixture is cooled, neutralized with dilute HCl, and filtered. The crude product is recrystallized from ethanol to yield pure compound.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Melting Point | 155–160°C |

| Purity (HPLC) | >98% |

This method mirrors the synthesis of ethyl (benzothiazol-2-ylthio)acetate reported in prior work , with adjustments to the esterifying agent to favor methyl group incorporation.

Structural Characterization and Spectral Analysis

The structural elucidation of methyl (1,3-benzothiazol-2-ylthio)acetate relies on spectroscopic techniques, including IR, NMR, NMR, and mass spectrometry.

Infrared Spectroscopy (IR)

-

C=O Stretch: 1725–1740 cm (ester carbonyl).

-

C-O-C Asymmetric Stretch: 1240–1260 cm.

-

Aromatic C=C: 1580–1600 cm.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-):

-

NMR (100 MHz, DMSO-):

Mass Spectrometry (MS)

-

Molecular Ion Peak: 255 [M] (calculated for ).

-

Fragmentation: Loss of COOCH ( 196), followed by benzothiazole ring cleavage .

Physicochemical Properties

Methyl (1,3-benzothiazol-2-ylthio)acetate exhibits the following properties:

-

Physical State: White to off-white crystalline solid.

-

Solubility:

-

Soluble in DMSO, DMF, ethanol, and acetone.

-

Insoluble in water and hexane.

-

-

Stability: Stable under ambient conditions but hydrolyzes in strong acidic or alkaline media.

-

Partition Coefficient (LogP): 2.1 ± 0.3 (predicted), indicating moderate lipophilicity.

Applications in Pharmaceutical Development

Methyl (1,3-benzothiazol-2-ylthio)acetate’s primary application lies in its role as a precursor for:

-

1,3,4-Oxadiazole Derivatives: Cyclocondensation with aryloxyacetic acids yields compounds with enhanced anti-inflammatory activity .

-

Hydrazide Intermediates: Key for synthesizing triazole and thiadiazole hybrids targeting antimicrobial resistance.

-

Polymer Chemistry: Potential crosslinker in sulfur-containing polymers, though this remains underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume